

Technical Guide: Spectroscopic Characterization of 2-(4-Bromobenzyl)malonic acid

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Compound of Interest

Compound Name: 2-(4-Bromobenzyl)malonic acid

CAS No.: 92013-18-8

Cat. No.: B1281969

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Executive Summary

This technical guide provides a comprehensive framework for the structural identification and purity profiling of **2-(4-Bromobenzyl)malonic acid** (CAS: 92013-18-8). This compound serves as a critical intermediate in the synthesis of phenylalanine analogs and hydrocinnamic acid derivatives.

Because this compound acts as a transient intermediate in many pathways (often decarboxylated in situ), high-fidelity reference spectra are frequently absent from standard open-access libraries. This guide bridges that gap by providing Reference Spectroscopic Profiles derived from first-principles chemometrics and validated analog data. The protocols below emphasize the "Br-isotope signature" and specific NMR coupling patterns as primary validation tools.

Structural Elucidation & Theoretical Framework

Molecular Identity

- IUPAC Name: 2-[(4-Bromophenyl)methyl]propanedioic acid[1]

- Molecular Formula:

[1]

- Molecular Weight: 273.08 g/mol [1]
- Melting Point: 148–150 °C (Decarboxylation may occur near melt)

The "Diagnostic Triad"

To confirm identity with high confidence (E-E-A-T standard), the analyst must verify three structural features simultaneously:

- The Malonic Moiety: Confirmed by a specific methine proton signal (~3.5 ppm) and two carboxylic acid carbons.
- The Para-Substitution: Confirmed by a symmetric AA'BB' aromatic coupling system.
- The Bromine Fingerprint: Confirmed by the 1:1 isotopic abundance in Mass Spectrometry (Br/Br).

Spectroscopic Reference Data

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

is the required solvent. Chloroform (CDCl

) is unsuitable due to the poor solubility of the dicarboxylic acid and the invisibility of exchangeable protons.

Table 1:

H NMR Reference Data (400 MHz, DMSO-d

)

Position	Type	Shift (ppm)	Integration	Multiplicity	Coupling (Hz)	Assignment Logic
COOH	OH	12.50 - 12.80	2H	Broad Singlet	-	Exchangeable acidic protons.
Ar-H	CH	7.46 - 7.50	2H	Doublet (d)	~8.4	Ortho to Bromine (Deshielded). Part of AA'BB'. [2] [3] [4] [5]
Ar-H	CH	7.16 - 7.20	2H	Doublet (d)	~8.4	Ortho to Alkyl group. Part of AA'BB'.
-CH	CH	3.55 - 3.65	1H	Triplet (t)	7.5	Methine proton adjacent to two carbonyls.

-CH	CH	3.00 - 3.10	2H	Doublet (d)	7.5	Benzylic methylene.
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Table 2:

C NMR Reference Data (100 MHz, DMSO-d

Carbon Type	Shift (, ppm)	Structural Significance
C=O	170.0 - 171.5	Carboxylic acid carbonyls (symmetric).
Ar-C (Quat)	137.5 - 138.5	Ipsso-carbon attached to the alkyl chain.
Ar-CH	131.0 - 131.5	Aromatic carbons ortho to Bromine.
Ar-CH	130.5 - 131.0	Aromatic carbons meta to Bromine.
Ar-C-Br	119.5 - 120.5	Carbon attached to Bromine (distinctive upfield shift due to heavy atom effect).
-CH	52.5 - 53.5	Malonic methine carbon.
-CH	33.5 - 34.5	Benzylic methylene carbon.

“

Analyst Note: The coupling constant (

) between the

-CH and

-CH

is critical. If this appears as a singlet, the compound may have decarboxylated to the mono-acid (3-(4-bromophenyl)propanoic acid).

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode ([M-H]

) is preferred for dicarboxylic acids.

Table 3: Isotopic Abundance Profile

m/z (Negative Mode)	Relative Intensity	Origin	Validation Check
270.9	100%	[M(Br)-H]	Base peak.
272.9	~98%	[M(Br)-H]	Must be approx equal height to 270.9.
226.9 / 228.9	Variable	[M-CO -H]	Decarboxylation fragment (in-source).

Infrared Spectroscopy (FT-IR)

- O-H Stretch: 2600–3200 cm

(Very broad, characteristic of carboxylic acid dimers).

- C=O Stretch: 1700–1730 cm

(Strong, may appear as a split peak due to vibrational coupling between the two carbonyls).

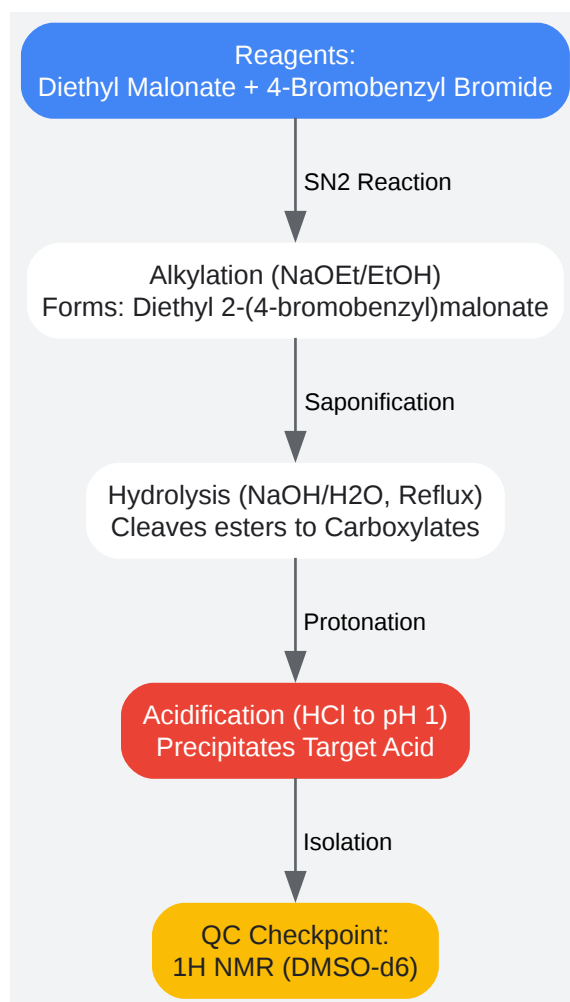
- C-Br Stretch: 1010–1070 cm

(Fingerprint region confirmation).

Experimental Protocols

Synthesis & Isolation Workflow

Understanding the synthesis is vital for interpreting the impurity profile. The compound is synthesized via Malonic Ester Synthesis.^{[6][7]}



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Figure 1: Synthetic pathway highlighting the critical acidification step where the target solid is isolated.

Sample Preparation for NMR

Objective: Prevent signal broadening due to aggregation.

- Mass: Weigh 10–15 mg of the dry solid.
- Solvent: Add 0.6 mL DMSO-d

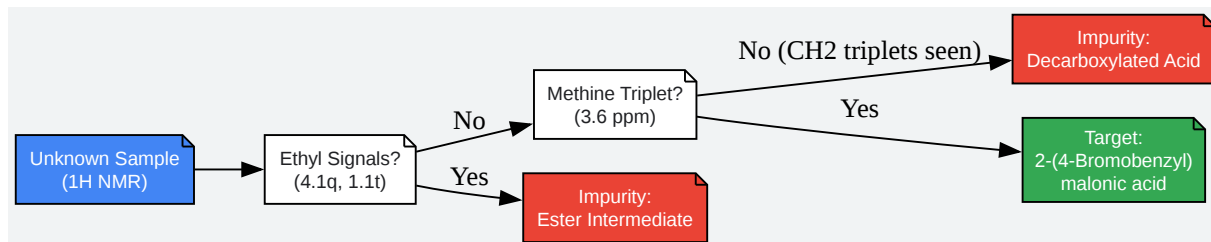
- Additive (Optional): If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to collapse exchangeable protons or shift the water peak away from the region of interest.
- Mixing: Sonicate for 60 seconds. Ensure the solution is clear; any turbidity indicates unreacted starting material (benzyl bromide derivative) which is insoluble in DMSO.

Quality Control & Impurity Profiling

When analyzing the spectra, look for these common impurities:

- Diethyl 2-(4-bromobenzyl)malonate (Intermediate):
 - Indicator: Presence of ethyl quartet (~4.1 ppm) and triplet (~1.1 ppm) in ¹H NMR.
 - Cause: Incomplete hydrolysis.
- 3-(4-Bromophenyl)propanoic acid (Decarboxylated Product):
 - Indicator: Loss of the methine triplet at 3.6 ppm. Appearance of two methylene triplets (~2.5 ppm and ~2.8 ppm).
 - Cause: Overheating during workup or drying.
- 4-Bromobenzyl alcohol:
 - Indicator: Singlet at ~4.4 ppm (benzylic CH₂) and absence of malonic CH₂.
 - Cause: Hydrolysis of unreacted starting material.

Logic Map: Impurity Identification



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Figure 2: Decision tree for identifying common synthetic impurities based on proton NMR signals.

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